4-methoxy-N,N-dipropylbenzamide
Overview
Description
4-Methoxy-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H21NO2 It is a benzamide derivative where the benzene ring is substituted with a methoxy group at the para position and two propyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
This compound belongs to the class of benzamides, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
As a benzamide derivative, it may interact with its targets through resonance stabilization of the amide bond . The methoxy group and dipropyl groups could potentially influence the compound’s interactions with its targets, affecting the compound’s activity .
Biochemical Pathways
Benzamides, in general, can participate in a variety of biochemical processes, including amide transformations
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-methoxy-N,N-dipropylbenzamide are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. The presence of the methoxy and dipropyl groups could potentially affect its metabolism and excretion .
Result of Action
As a benzamide derivative, it may exert its effects through interactions with various cellular targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dipropylbenzamide typically involves the acylation of N,N-dipropylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-N,N-dipropylbenzamide.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-N,N-dipropylbenzamide.
Reduction: N,N-dipropyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N,N-dimethylbenzamide
- 4-Methoxy-N,N-diethylbenzamide
- 4-Methoxy-N,N-dibutylbenzamide
Comparison
4-Methoxy-N,N-dipropylbenzamide is unique due to the presence of propyl groups, which confer different steric and electronic properties compared to methyl, ethyl, or butyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-methoxy-N,N-dipropylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQSYJVSKDCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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